molecular formula C15H12ClN B2751592 5-chloro-3-methyl-2-phenyl-1H-indole CAS No. 41018-94-4

5-chloro-3-methyl-2-phenyl-1H-indole

Cat. No.: B2751592
CAS No.: 41018-94-4
M. Wt: 241.72
InChI Key: LRGHMUDKLXTZEK-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of the indole moiety in various biologically active compounds makes it an important structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-2-phenyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-2-phenyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives, while nucleophilic substitution can produce amine or thiol derivatives .

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-methyl-2-phenyl-1H-indole is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloro-3-methyl-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c1-10-13-9-12(16)7-8-14(13)17-15(10)11-5-3-2-4-6-11/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGHMUDKLXTZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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